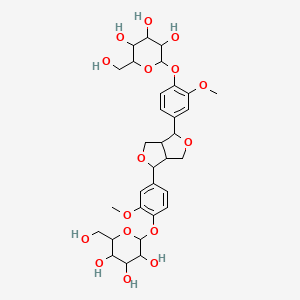

Pinoresinol diglucopyranoside

Description

Contextualization within Lignan (B3055560) Glycoside Chemistry

Lignans (B1203133) are a large group of naturally occurring phenols, formed by the dimerization of two coniferyl alcohol molecules. frontiersin.orgfrontiersin.org Pinoresinol (B1678388) itself is a furofuran lignan. The addition of glucopyranoside (glucose) units to the pinoresinol aglycone forms pinoresinol diglucopyranoside. This glycosylation significantly impacts the compound's solubility and biological properties. nih.gov The intricate glycosidic linkages are a defining feature and play a crucial role in its biological activity. biosynth.com

Significance in Natural Product Research and Related Fields

This compound has garnered attention in natural product research due to its presence in various medicinal plants and its potential biological activities. biosynth.comnih.gov It serves as a key phytochemical marker for the quality control of certain herbal medicines, such as Eucommia ulmoides. nih.gov The compound is a subject of interest for its potential applications in the development of new therapeutic agents. nih.gov

Properties

IUPAC Name |

2-(hydroxymethyl)-6-[2-methoxy-4-[6-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]phenoxy]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42O16/c1-41-19-7-13(3-5-17(19)45-31-27(39)25(37)23(35)21(9-33)47-31)29-15-11-44-30(16(15)12-43-29)14-4-6-18(20(8-14)42-2)46-32-28(40)26(38)24(36)22(10-34)48-32/h3-8,15-16,21-40H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSJQWDXAYNLNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)OC6C(C(C(C(O6)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Distribution of Pinoresinol Diglucopyranoside

Identification in Diverse Plant Species

Pinoresinol (B1678388) diglucopyranoside, a lignan (B3055560) glycoside, is found in a variety of plant species. One of the most notable sources is Eucommia ulmoides, a deciduous tree native to China. researchgate.netsciopen.com The bark of E. ulmoides is a well-documented source of this compound. researchgate.netsciopen.comnih.gov Research has also identified pinoresinol diglucoside in the leaves and male flowers of this plant. researchgate.netsciopen.comresearchgate.net

Beyond Eucommia ulmoides, pinoresinol diglucopyranoside has been isolated from other plants as well. For instance, it is a known constituent of flaxseed (Linum usitatissimum). biosynth.comtandfonline.com Additionally, studies have confirmed its presence in Onychium siliculosum and Salvia scapiformis. naturalproducts.netresearchgate.net

The following table provides a summary of plant species where this compound has been identified:

| Plant Species | Part of Plant |

| Eucommia ulmoides (Du Zhong) | Bark, Leaves, Male Flowers |

| Linum usitatissimum (Flaxseed) | Seeds |

| Onychium siliculosum | Not specified |

| Salvia scapiformis | Whole Plant |

Prevalence in Foodstuffs and Dietary Sources

This compound is present in several food sources, making it a component of the human diet. It is recognized as a constituent of sesame seeds (Sesamum indicum) and products derived from them. biosynth.comresearchgate.netnih.gov Olives and olive oil are also significant dietary sources of this lignan. biosynth.comtaylorandfrancis.commdpi.com

Furthermore, certain vegetables from the Brassica genus contain pinoresinol and its glucosides. researchgate.netwikipedia.org The compound has also been found in rye and lemons. taylorandfrancis.com

This table outlines the common foodstuffs and dietary sources containing this compound:

| Foodstuff | Scientific Name |

| Sesame Seeds | Sesamum indicum |

| Olives and Olive Oil | Olea europaea |

| Brassica Vegetables | Brassica spp. |

| Rye | Secale cereale |

| Lemons | Citrus limon |

Presence in Other Biological Systems

Beyond the plant kingdom, pinoresinol and its derivatives have been identified in other biological contexts. An interesting example is the caterpillar of the cabbage butterfly, Pieris rapae. wikipedia.org This insect sequesters pinoresinol from its diet of Brassica plants and utilizes it as a chemical defense mechanism against predators like ants. wikipedia.org

Additionally, the endophytic fungus Phomopsis sp., isolated from the bark of Eucommia ulmoides, has been shown to produce pinoresinol diglucoside. dntb.gov.uanih.gov This indicates that microorganisms associated with host plants can also be a source of this compound.

The table below summarizes the presence of this compound in these other biological systems:

| Biological System | Organism | Role/Context |

| Insect | Pieris rapae (Cabbage Butterfly Caterpillar) | Chemical defense |

| Fungus | Phomopsis sp. | Endophytic production |

Biosynthesis and Biotransformation Pathways of Pinoresinol Diglucopyranoside

Enzymatic Biosynthesis in Planta

The formation of pinoresinol (B1678388) diglucopyranoside in plants is a multi-step process that begins with the general phenylpropanoid pathway, followed by specific dimerization and glycosylation steps.

Pinoresinol diglucopyranoside originates from the phenylpropanoid pathway, a central metabolic route in plants for the synthesis of a wide array of phenolic compounds. nih.govplos.org This pathway converts the amino acid L-phenylalanine into various intermediates that serve as building blocks for lignans (B1203133). rsc.orgmdpi.com

The process commences with the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. mdpi.comnih.gov Subsequently, a series of enzymatic reactions modify this core structure. Cinnamate 4-hydroxylase (C4H) hydroxylates cinnamic acid to produce p-coumaric acid. mdpi.comnih.gov This is followed by the action of 4-coumarate-CoA ligase (4CL), which activates p-coumaric acid into its corresponding thioester, p-coumaroyl-CoA. plos.orgmdpi.com

Further hydroxylations and methylations lead to the formation of ferulic acid from caffeic acid. mdpi.comnih.gov Ferulic acid is then reduced in a two-step process catalyzed by cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) to form the key monolignol, coniferyl alcohol. rsc.orgnih.gov Two molecules of coniferyl alcohol serve as the direct precursors for the synthesis of the pinoresinol skeleton. nih.govresearchgate.net The general pathway can be influenced by various factors, and mutations within it can impact the biosynthesis of pinoresinol and its downstream metabolites. nih.gov

Key Enzymes and Intermediates in the Phenylpropanoid Pathway Leading to Coniferyl Alcohol

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | Cinnamic acid |

| 2 | Cinnamic acid | Cinnamate 4-hydroxylase (C4H) | p-Coumaric acid |

| 3 | p-Coumaric acid | 4-Coumarate-CoA ligase (4CL) | p-Coumaroyl-CoA |

| 4 | p-Coumaroyl-CoA | Various enzymes | Feruloyl-CoA |

| 5 | Feruloyl-CoA | Cinnamoyl-CoA reductase (CCR) | Coniferaldehyde |

| 6 | Coniferaldehyde | Cinnamyl alcohol dehydrogenase (CAD) | Coniferyl alcohol |

The dimerization of two coniferyl alcohol radicals to form pinoresinol is a critical step that determines the stereochemistry of the resulting lignan (B3055560). nih.gov In the absence of a guiding factor, the chemical coupling of these radicals results in a racemic mixture of various products. oup.comwikipedia.org However, in plants, this reaction is controlled by a class of non-catalytic glycoproteins known as dirigent proteins (DIRs). wikipedia.orgresearchgate.net

Dirigent proteins function by capturing and orienting two coniferyl alcohol radicals in their binding cavities. nih.gov This precise positioning ensures that the radical-radical coupling occurs in a regio- and stereospecific manner, leading to the exclusive formation of either (+)-pinoresinol or (–)-pinoresinol, depending on the specific DIR protein involved. nih.govoup.com For instance, the first DIR discovered, in Forsythia intermedia, directs the synthesis of (+)-pinoresinol, while a protein from Arabidopsis thaliana directs the formation of the (–)-enantiomer. nih.govwikipedia.org Structural analysis of AtDIR6, a (–)-pinoresinol-forming dirigent protein, reveals a trimeric structure with distinct cavities where substrate radicals bind, facilitating the specific 8-8' coupling and subsequent cyclization to form the furofuran lignan structure. nih.gov This directed biosynthesis is essential for producing optically pure lignans in plants. plos.orgnih.gov

In many plants, secondary metabolites like pinoresinol exist predominantly in their glycosylated forms, which are often more stable and water-soluble. mdpi.com The conversion of pinoresinol to this compound is achieved through glycosylation, a reaction catalyzed by enzymes known as UDP-dependent glycosyltransferases (UGTs). mdpi.com

Metabolic Transformations and Bioconversion

Once ingested or subjected to microbial action, this compound undergoes significant transformations.

When consumed, plant lignans like this compound are metabolized by the intestinal microbiota. nih.govnih.gov The first step is the hydrolysis of the glycosidic bonds by bacterial β-glucosidases, releasing the aglycone, (+)-pinoresinol. ub.edu This deglycosylation is necessary for absorption and further metabolism. nih.gov

The aglycone, pinoresinol, is then subjected to a series of transformations by a consortium of intestinal bacteria, converting it into mammalian lignans known as enterolignans, primarily enterodiol (B191174) and enterolactone. nih.govresearchgate.net The metabolic pathway involves the conversion of (+)-pinoresinol to (+)-lariciresinol, then to (-)-secoisolariciresinol, which is a direct precursor to both (-)-enterodiol and (-)-enterolactone. nih.gov One study identified Enterococcus faecalis as a bacterial strain capable of transforming (+)-pinoresinol into (+)-lariciresinol. nih.gov These enterolignans are considered biologically active and can be absorbed into the circulation. ub.edunih.gov

Metabolic Pathway of this compound by Human Intestinal Microbiota

| Initial Compound | Metabolic Step | Intermediate/Product | Mediator |

|---|---|---|---|

| This compound | Deglycosylation | (+)-Pinoresinol (Aglycone) | Bacterial β-glucosidases |

| (+)-Pinoresinol | Reduction | (+)-Lariciresinol | Intestinal bacteria (e.g., Enterococcus faecalis) |

| (+)-Lariciresinol | Reduction | (-)-Secoisolariciresinol | Intestinal bacteria |

| (-)-Secoisolariciresinol | Demethylation/Dehydroxylation | (-)-Enterodiol | Intestinal bacteria |

| (-)-Enterodiol | Oxidation | (-)-Enterolactone | Intestinal bacteria |

Certain fungi have demonstrated the ability to synthesize and transform pinoresinol and its glucoside. Research has shown that the endophytic fungus Phomopsis sp., isolated from the bark of Eucommia ulmoides, can produce both pinoresinol and pinoresinol diglucoside. nih.govnih.gov

Studies using resting cells of Phomopsis sp. XP-8 revealed that this fungus possesses a biosynthetic pathway similar to that in plants. plos.org It can convert precursors from the phenylpropanoid pathway, such as phenylalanine, cinnamic acid, and p-coumaric acid, into pinoresinol and pinoresinol diglucoside. plos.orgnih.gov The production of the diglucoside was found to be dependent on the presence of glucose, which acts as the glycosyl donor. nih.gov These findings indicate that microorganisms, particularly certain fungal species, harbor the enzymatic machinery for lignan biosynthesis, offering potential alternative production methods. plos.orgnih.gov

Isolation and Purification Methodologies for Pinoresinol Diglucopyranoside

Extraction Techniques from Natural Plant Materials

The initial step in isolating pinoresinol (B1678388) diglucopyranoside involves its extraction from plant matrices. The choice of solvent and method is crucial and is dictated by the compound's chemical properties. As a polar lignan (B3055560) glycoside, pinoresinol diglucopyranoside's solubility is highest in polar solvents. nih.gov Consequently, aqueous mixtures of ethanol (B145695) and methanol (B129727) are highly effective for its extraction. nih.gov In some instances, pure water may also be utilized for very polar lignan glycosides. nih.gov

A common practice begins with processing the raw plant material, which often involves air-drying, oven-drying, or freeze-drying. nih.gov Lignans (B1203133) and their glycosides are generally stable at elevated temperatures, allowing for various drying methods. nih.gov For example, in the case of isolating the compound from the bark of Eucommia ulmoides, the air-dried bark is first ground into a powder. nih.gov This powder is then subjected to continuous extraction with methanol. nih.gov Following extraction, the methanolic extract is concentrated by evaporating the solvent under reduced pressure. nih.gov

The resulting crude extract contains a mixture of compounds, necessitating further purification steps.

Chromatographic Separation Strategies for Isolation

Following initial extraction, chromatographic techniques are indispensable for separating this compound from the complex mixture of other plant metabolites.

Column Chromatography Applications

Column chromatography is a fundamental and widely used method for the initial fractionation of crude extracts. The process separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.

In a specific application for purifying this compound from a crude methanol extract of Eucommia ulmoides, the dried extract is first suspended in water. nih.gov This aqueous suspension is then loaded onto a chromatography column. The separation is achieved by eluting the column with a stepwise gradient of increasing ethanol concentration in water. The elution sequence typically involves successive washes with pure water, followed by 30%, 50%, and 90% aqueous ethanol solutions. nih.gov Through this process, fractions are collected and analyzed, with research showing that the this compound predominantly elutes in the 30% ethanol fraction. nih.gov

Table 1: Column Chromatography Protocol for this compound Isolation

| Step | Description | Source |

| Sample Preparation | Crude methanol extract is evaporated and suspended in water. | nih.gov |

| Stationary Phase | Not specified, but typically silica (B1680970) gel or a polymeric resin. | |

| **Mobile Phase (Elution) | A stepwise gradient of Water, 30% Ethanol, 50% Ethanol, and 90% Ethanol. | nih.gov |

| Fraction Collection | The 30% ethanol eluate is collected as it contains the target compound. | nih.gov |

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving high purity, preparative High-Performance Liquid Chromatography (HPLC) is often employed as a final purification step. This technique offers superior resolution compared to standard column chromatography. The principles for preparative HPLC are developed from analytical HPLC methods used to identify and quantify the compound.

A reversed-phase HPLC method has been established for the determination of (+)-pinoresinol-di-O-beta-D-glucopyranoside. nih.gov This analytical method provides the foundation for scaling up to a preparative scale. The conditions involve using a C18 column as the stationary phase, which is nonpolar, and a polar mobile phase, making it a "reversed-phase" separation. nih.gov The specific mobile phase used is a 28% (v/v) methanol in water solution. nih.gov Detection of the compound as it elutes from the column is typically achieved using a UV detector set to a wavelength where the compound absorbs light, such as 232 nm. nih.gov

Purity Assessment and Quality Control in Research Samples

The final stage in the isolation process is the rigorous assessment of the purity of the this compound sample. This quality control step ensures that the isolated compound is suitable for scientific research.

Analytical HPLC is the primary method for determining the purity of the final product. By injecting a small amount of the purified sample into an HPLC system, a chromatogram is generated. A single, sharp peak at the expected retention time is indicative of a high-purity sample. The purity can be quantified by measuring the area of the target peak relative to the total area of all peaks in the chromatogram.

Key quality control parameters are established through method validation. For this compound, a calibration curve has been shown to be linear in the concentration range of 0.068 µg to 0.68 µg, with a high correlation coefficient of 0.9999. nih.gov Furthermore, the method demonstrates good reproducibility, with a coefficient of variation between 0.50% and 0.74%, and a high average recovery rate of 99.22%, confirming the accuracy and reliability of the quantification and purity assessment. nih.gov

Table 2: Analytical HPLC Conditions for Purity Assessment

| Parameter | Specification | Source |

| Chromatography Mode | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.gov |

| Column | YWG-C18 (250 mm x 4.6 mm i.d., 10 µm) | nih.gov |

| Mobile Phase | 28% (v/v) Methanol in Water | nih.gov |

| Detector | UV at 232 nm | nih.gov |

| Linear Range | 0.068 µg - 0.68 µg | nih.gov |

| Correlation Coefficient | 0.9999 | nih.gov |

| Recovery | 99.22% (average) | nih.gov |

Advanced Spectroscopic Characterization

Spectroscopic analysis is fundamental to the identification and structural elucidation of natural products like this compound. Each technique offers unique insights into the molecule's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments are employed to assign the chemical shifts of each proton and carbon atom.

The ¹H NMR spectrum of this compound shows characteristic signals for the aromatic protons of the pinoresinol core, the methoxy (B1213986) groups, and the protons of the two glucopyranoside units. tandfonline.com For instance, in a study using DMSO-d6 as the solvent, the anomeric protons of the glucose units appeared as a doublet at approximately 4.90 ppm. tandfonline.com The aromatic protons resonate in the range of 6.86 to 7.05 ppm. tandfonline.com

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. tu.ac.th The signals for the anomeric carbons of the glucose moieties are typically found around 100.29 ppm. tandfonline.com The carbon atoms of the aromatic rings and the furofuran ring of the pinoresinol aglycone also show distinct chemical shifts. tandfonline.com Two-dimensional NMR techniques are crucial for unambiguously assigning these signals by establishing correlations between protons and carbons.

¹H NMR Data for (–)-Pinoresinol Diglucopyranoside (in DMSO-d6) tandfonline.com

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5' | 7.05 | d | 8.4 |

| H-2' | 6.97 | br. s | |

| H-6' | 6.86 | d | 8.4 |

| H-1" | 4.90 | d | 6.7 |

| H-2 and H-6 | 4.66 | d | 3.3 |

| H-4 and H-8 | 4.15 | t | 5.9 |

| H-4 and H-8 | 3.92 | m | |

| H-6"a | 3.66 | dd | 9.8, 3.4 |

| H-6"b | 3.46 | d | 9.8 |

| H-2'', 3" and 5" | 3.40 | m | |

| H4" | 3.18 | m | |

| H-1 and 5 | 3.05 | m |

¹³C NMR Data for (–)-Pinoresinol Diglucopyranoside (in DMSO-d6) tandfonline.com

| Carbon | Chemical Shift (ppm) |

| C-1' | 135.31 |

| C-2' | 110.66 |

| C-3' | 149.10 |

| C-4' | 145.96 |

| C-5' | 115.40 |

| C-6' | 118.29 |

| C-2 and 6 | 84.91 |

| C-1 and 5 | 53.69 |

| C-4 and 8 | 70.81 |

| C-OCH3 | 55.85 |

| C-1" | 100.29 |

| C-2" | 73.32 |

| C-3" | 76.92 |

| C-4" | 69.79 |

| C-5" | 77.08 |

| C-6" | 60.62 |

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. In Fast Atom Bombardment Mass Spectrometry (FAB-MS), the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For (–)-pinoresinol diglucopyranoside, a positive ion FAB-MS spectrum shows a protonated molecular ion [M+H]⁺ at m/z 683. tandfonline.com This corresponds to a molecular formula of C₃₂H₄₂O₁₆. Fragmentation patterns can also be observed, such as the loss of one or both glucose units, providing further structural information. tandfonline.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules like this compound. Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub The resulting spectrum is highly sensitive to the stereochemistry of the molecule.

The experimental ECD spectrum of this compound is compared with theoretical spectra calculated for all possible stereoisomers. researchgate.net A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration of the stereogenic centers. This combined experimental and computational approach has become a powerful tool in the stereochemical elucidation of natural products. nih.gov

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of (–)-pinoresinol diglucopyranoside shows characteristic absorption bands for hydroxyl (–OH) groups (around 3500 cm⁻¹), aromatic rings (around 1610 and 1450 cm⁻¹), and ether linkages (around 1280 cm⁻¹). tandfonline.com

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule and is particularly useful for detecting chromophores, which are light-absorbing groups. msu.edu this compound exhibits absorption maxima in the UV region, typically around 237 nm and 286 nm, which are characteristic of the phenolic and aromatic systems within the molecule. tandfonline.comnih.gov

Determination of Absolute Configuration

The determination of the absolute configuration of this compound involves establishing the specific three-dimensional arrangement of atoms at its chiral centers. This is often achieved by a combination of chiroptical methods and chemical degradation or synthesis.

One approach involves the acid hydrolysis of the diglucoside to yield the aglycone, pinoresinol. The optical rotation of the isolated pinoresinol can then be compared to known values for its enantiomers. For example, the aglycone of (–)-pinoresinol diglucopyranoside was found to be levorotatory, indicating a specific enantiomeric form. tandfonline.com

Furthermore, the application of Klyne's rule of molecular rotation can be used to calculate the optical rotation of the aglycone from the rotation of the glycoside, providing further evidence for the absolute configuration. tandfonline.com Modern methods rely heavily on the comparison of experimental and calculated ECD spectra, which can provide a definitive assignment of the absolute stereochemistry of the entire molecule, including the chiral centers in both the pinoresinol core and the glucose units. nih.govresearchgate.net

Table of Compounds

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Pinoresinol (B1678388) diglucopyranoside |

| Pinoresinol |

| Glucopyranoside |

| Coniferyl alcohol |

| Lignan (B3055560) |

| Phenol |

| Phenylalanine |

| Cinnamic acid |

| p-Coumaroyl-CoA |

| (-)-Pinoresinol 4,4'-di-O-beta-D-glucopyranoside |

| Methanol (B129727) |

Biological Activities and Mechanistic Investigations of Pinoresinol Diglucopyranoside

Enzyme Modulation and Inhibitory Effects

Pinoresinol (B1678388) diglucopyranoside has demonstrated notable inhibitory effects on carbohydrate-hydrolyzing enzymes, which are crucial in the management of postprandial hyperglycemia.

Mechanisms of Alpha-Glucosidase Inhibition

Pinoresinol diglucopyranoside and its related compounds have been identified as potent inhibitors of α-glucosidase, an enzyme essential for breaking down complex carbohydrates into absorbable simple sugars in the small intestine. researchgate.net By impeding this enzyme's activity, the digestion and absorption of carbohydrates are delayed, which can help in regulating blood glucose levels. researchgate.net

Studies have shown that pinoresinol-4-O-β-D-glucopyranoside, a closely related compound, exhibits potent in-vitro α-glucosidase inhibition with an IC50 value of 48.13 μg/ml. nih.gov Molecular modeling suggests a high fitting of the compound into the active site of α-glucosidase. nih.gov The inhibition mechanism for similar compounds found in pine bark extract has been described as a combination of non-competitive and uncompetitive inhibition against yeast α-glucosidase. nih.gov This mixed inhibition suggests that the compound may bind to both the free enzyme and the enzyme-substrate complex, thereby effectively reducing the enzyme's catalytic efficiency.

Mechanisms of Alpha-Amylase Inhibition

Inhibitory Activity of Pinoresinol Glycosides on Carbohydrate-Hydrolyzing Enzymes

| Compound | Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Pinoresinol-4-O-β-D-glucopyranoside | α-Glucosidase | 48.13 μg/ml | nih.gov |

Antioxidant Mechanisms at the Cellular and Molecular Level

This compound exhibits significant antioxidant properties through direct radical scavenging and by modulating cellular defense pathways.

In Vitro Free Radical Scavenging Capabilities

The antioxidant capacity of pinoresinol glycosides has been quantified using various in vitro assays. Pinoresinol-4-O-β-D-glucopyranoside, isolated from prunes, demonstrated promising activity in both the Ferric Reducing Antioxidant Power (FRAP) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. nih.gov These tests measure the ability of a compound to donate an electron to neutralize free radicals.

In Vitro Antioxidant Capacity of Pinoresinol-4-O-β-D-glucopyranoside

| Assay | Total Antioxidant Capacity (in terms of ascorbic acid) | Reference |

|---|---|---|

| FRAP | 418.47 µmol/g | nih.gov |

| ABTS | 1091.3 µmol/g | nih.gov |

Cellular Oxidative Stress Mitigation Pathways

Beyond direct scavenging, this compound (PDG) plays a role in cellular protection by activating endogenous antioxidant pathways. nih.gov In models of brain injury and Alzheimer's disease, PDG has been shown to promote the nuclear factor E2-related factor 2 (Nrf2) and heme oxygenase 1 (HO-1) signaling pathway. nih.govnih.gov The Nrf2/HO-1 pathway is a primary cellular defense mechanism against oxidative stress. nih.gov Activation of this pathway leads to the production of various antioxidant enzymes that protect cells from damage caused by reactive oxygen species (ROS). nih.gov Studies have found that PDG treatment can increase the activity of antioxidant enzymes like superoxide (B77818) dismutase and catalase while reducing levels of malondialdehyde, a marker of lipid peroxidation. nih.gov

Anti-inflammatory Processes and Signaling Pathway Modulation

This compound and its aglycone form, pinoresinol, have demonstrated potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. nih.govuclouvain.be

A primary mechanism of its anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes. nih.govnih.gov In various experimental models, pinoresinol diglucoside was shown to inhibit the activation of NF-κB. nih.govnih.gov This inhibition leads to a downstream reduction in the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov

In studies using human intestinal Caco-2 cells, pinoresinol significantly reduced the secretion of interleukin-6 (IL-6) and cyclooxygenase-2 (COX-2)-derived prostaglandin (B15479496) E2. nih.govuclouvain.be Furthermore, in a mouse model of Alzheimer's disease, pinoresinol diglucoside was found to attenuate neuroinflammation by suppressing the Toll-like receptor 4 (TLR4)/NF-κB pathway. nih.gov This modulation of critical inflammatory cascades highlights its potential to mitigate inflammatory processes at the molecular level. nih.govnih.gov

Regulation of Inflammatory Mediators (e.g., Cytokines)

This compound and its aglycone, pinoresinol, have demonstrated significant regulatory effects on key inflammatory mediators, particularly pro-inflammatory cytokines. In a murine model of middle cerebral artery occlusion/reperfusion (MCAO/R), administration of pinoresinol diglucoside led to a dose-dependent and significant reduction in the brain tissue levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). nih.gov This suggests a potent anti-inflammatory role in the context of ischemic brain injury.

The anti-inflammatory properties of the aglycone, pinoresinol, have also been extensively studied in various cell models. In human intestinal Caco-2 cells stimulated with IL-1β, pinoresinol exhibited stronger anti-inflammatory effects than several other plant lignans (B1203133). nih.gov Specifically, it significantly reduced the secretion of IL-6 and the production of cyclooxygenase-2 (COX-2)-derived prostaglandin E(2). nih.gov Further studies showed that pinoresinol dose-dependently decreased the secretion of IL-6 and macrophage chemoattractant protein-1. nih.gov In human peripheral blood mononuclear cells, pinoresinol was found to downregulate the secretion of TNF-α. nih.gov Research using IL-6-stimulated THP-1 macrophages confirmed that pinoresinol treatment significantly inhibited the induced expression of TNF-α, IL-1β, and COX-2. researchgate.net

Table 1: Effect of this compound and Pinoresinol on Inflammatory Mediators

| Compound | Mediator | Model System | Observed Effect | Reference |

|---|---|---|---|---|

| This compound | TNF-α, IL-6, IL-1β | Mouse brain tissue (in vivo) | Decreased levels | nih.gov |

| Pinoresinol | IL-6, Prostaglandin E(2) | Human intestinal Caco-2 cells | Reduced secretion/production | nih.gov |

| Pinoresinol | Macrophage Chemoattractant Protein-1 (MCP-1) | Human intestinal Caco-2 cells | Decreased secretion | nih.gov |

| Pinoresinol | TNF-α | Human peripheral blood mononuclear cells | Downregulated secretion | nih.gov |

| Pinoresinol | TNF-α, IL-1β, COX-2 | Human THP-1 macrophages | Inhibited mRNA expression | researchgate.net |

Inhibition of Key Transcription Factors (e.g., NF-κB, AP-1)

The anti-inflammatory effects of this compound are closely linked to its ability to inhibit key transcription factors that orchestrate the inflammatory response. The nuclear factor-kappa B (NF-κB) signaling pathway is a primary target. nih.govnih.gov Studies have shown that pinoresinol diglucoside can inhibit the nuclear translocation of the NF-κB p65 subunit, a critical step in its activation. nih.govscielo.br By preventing p65 from entering the nucleus, it effectively halts the transcription of numerous pro-inflammatory genes. scielo.br The mechanism involves regulating cytoplasmic regulators, where pinoresinol treatment leads to decreased phosphorylation of IKK, the kinase responsible for activating NF-κB, and inhibits the subsequent phosphorylation and degradation of its inhibitor, IκBα. researchgate.net

In addition to NF-κB, pinoresinol has been shown to inhibit the activating protein 1 (AP-1) transcription factor. researchgate.net This was demonstrated by its ability to inhibit the phosphorylation of c-Jun, a key component of the AP-1 complex. researchgate.net The dual inhibition of both NF-κB and AP-1 pathways underscores a comprehensive mechanism for its anti-inflammatory and hepatoprotective activities. researchgate.net

Table 2: Inhibition of Transcription Factors by this compound and Pinoresinol

| Compound | Transcription Factor | Mechanism of Inhibition | Model System | Reference |

|---|---|---|---|---|

| This compound | NF-κB (p65) | Repressed activation and inhibited nuclear translocation. | Mouse brain tissue, RAW264.7 cells | nih.govscielo.br |

| Pinoresinol | NF-κB | Inhibited NF-κB activity, decreased IKK and IκBα phosphorylation. | Human intestinal Caco-2 cells, THP-1 macrophages | nih.govresearchgate.net |

| Pinoresinol | AP-1 | Inhibited phosphorylation of c-Jun. | Not specified | researchgate.net |

Anticancer Potential in Preclinical Models

Pinoresinol, the aglycone of this compound, has demonstrated notable anticancer potential across a variety of preclinical models, including cell lines derived from breast, colon, prostate, and liver cancers, as well as leukemia. nih.govresearchgate.netresearchgate.net Its antitumor activity appears to be independent of the estrogen receptor (ER) status in breast cancer cells, showing efficacy in both ER-positive (MCF7) and ER-negative (MDA-MB-231) cell lines. nih.gov

Induction of Apoptosis in Cancer Cell Lines

A key mechanism underlying the anticancer activity of pinoresinol is the induction of apoptosis, or programmed cell death. In the human breast cancer cell line SkBr3, treatment with pinoresinol led to the overexpression of pro-apoptotic genes and the underexpression of anti-apoptotic genes. sums.ac.ir This selective action is significant, as pinoresinol induced higher levels of apoptosis in cancer cells compared to healthy cells. sums.ac.ir Pinoresinol has also been shown to induce apoptosis in human leukemia (HL60), colon cancer, and hepatocellular carcinoma (HepG2) cells. researchgate.netresearchgate.netnih.gov In HepG2 cells, its pro-apoptotic effect is coupled with an ability to inhibit cell invasion. researchgate.netmdpi.com

Table 3: Apoptosis Induction by Pinoresinol in Cancer Cell Lines

| Cancer Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|

| SkBr3 | Breast Cancer | Induced apoptosis via overexpression of pro-apoptotic genes and underexpression of anti-apoptotic genes. | sums.ac.ir |

| HL60 | Leukemia | Induced a weak proapoptotic effect. | nih.gov |

| HepG2 | Hepatocellular Carcinoma | Induced apoptosis and inhibited invasion. | researchgate.netmdpi.com |

| Colon Cancer Cell Lines | Colon Cancer | Induced apoptosis. | researchgate.net |

Cell Cycle Arrest Mechanisms in Malignant Cells

Beyond inducing apoptosis, pinoresinol can halt the proliferation of cancer cells by inducing cell cycle arrest. In human HL60 leukemia cells, pinoresinol was found to cause a block in the G0/G1 phase of the cell cycle. nih.gov This arrest is mechanistically linked to the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21(WAF1/Cip1) at both the mRNA and protein levels. researchgate.netnih.gov The p21 protein is a critical regulator that can halt cell cycle progression, and its induction by pinoresinol appears to be a key mechanism for reducing proliferation and promoting differentiation in these cells. nih.gov

Table 4: Cell Cycle Arrest Mechanisms of Pinoresinol

| Cancer Cell Line | Cancer Type | Cell Cycle Phase of Arrest | Molecular Mechanism | Reference |

|---|---|---|---|---|

| HL60 | Leukemia | G0/G1 | Upregulation of CDK inhibitor p21(WAF1/Cip1). | researchgate.netnih.gov |

| Colorectal Cancer Cells | Colorectal Cancer | Not specified | Upregulation of p21. | researchgate.net |

Modulation of Cell Proliferation and Differentiation Pathways

This compound and its aglycone modulate cell proliferation and differentiation, often with effects that are dependent on the specific cell type. Pinoresinol has been shown to inhibit the proliferation of various cancer cell lines, including p53 wild-type colon (HCT116) and prostate (LNCaP) tumor cells, as well as p53-null leukemia cells (HL60, K562). nih.gov

Interestingly, its effect on breast cancer cell proliferation appears to be linked to estrogen receptor status. This compound inhibited the proliferation of ER-negative MDA-MB-231 cells, while it enhanced the proliferation of ER-positive MCF-7 cells. medchemexpress.com In addition to inhibiting proliferation, pinoresinol acts as a potent trigger for differentiation in HL60 leukemia cells, as evidenced by increased nitroblue tetrazolium (NBT) reduction and the expression of the differentiation marker CD11b. nih.gov This differentiation-inducing effect is also linked to the upregulation of the p21 protein. nih.gov

Table 5: Modulation of Cell Proliferation and Differentiation by Pinoresinol/Pinoresinol Diglucopyranoside

| Compound | Cell Line | Cancer Type | Effect on Proliferation | Effect on Differentiation | Reference |

|---|---|---|---|---|---|

| Pinoresinol | HCT116, LNCaP, HL60, K562 | Colon, Prostate, Leukemia | Inhibited | Not specified | nih.gov |

| This compound | MDA-MB-231 (ER-) | Breast Cancer | Inhibited | Not specified | medchemexpress.com |

| This compound | MCF-7 (ER+) | Breast Cancer | Enhanced | Not specified | medchemexpress.com |

| Pinoresinol | HL60 | Leukemia | Inhibited | Induced | nih.gov |

Other Mechanistic Biological Activities

Beyond its anti-inflammatory and anticancer properties, this compound and its derivatives exhibit a range of other biological activities through various mechanisms.

Alpha-Glucosidase Inhibition: Pinoresinol diglucoside has been identified as a putative inhibitor of alpha-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.net This activity suggests a potential role in managing hyperglycemia. researchgate.netmedchemexpress.com

Inhibition of Bone Resorption: In osteoclast precursor cells, pinoresinol diglucoside was found to inhibit differentiation and bone resorption. scielo.br The mechanism involves the suppression of the NF-κB and AKT signaling pathways, leading to decreased expression of key osteoclast-related proteins like NFATc1, c-Fos, CTSK, and TRAP. scielo.br

Estrogen Receptor Binding: this compound can bind to estrogen receptors and activate ER-dependent gene transcription, which may explain its differential effects on ER-positive and ER-negative breast cancer cells. medchemexpress.com

P-glycoprotein (P-gp) Inhibition: Pinoresinol has been identified as an inhibitor of P-glycoprotein (P-gp), a transmembrane pump that contributes to multidrug resistance in cancer cells. nih.gov By inhibiting P-gp, pinoresinol can increase the intracellular accumulation of chemotherapy drugs, potentially sensitizing resistant cancer cells to treatment. nih.gov

Other Activities: Additional reported activities include the inhibition of phosphodiesterase, as well as antioxidant and antifungal effects. mdpi.commedchemexpress.com

Compound Glossary

Hepatoprotective Mechanisms in Experimental Models

While direct experimental studies on the hepatoprotective mechanisms of this compound are limited in the currently available scientific literature, research on its aglycone, pinoresinol, provides significant insights into its potential liver-protective properties. An experimental study using a carbon tetrachloride (CCl4)-induced model of acute liver injury in mice demonstrated that pinoresinol offers notable hepatoprotection. nih.gov

In this model, the administration of pinoresinol was found to mitigate the sharp increase in serum aminotransferase activities, which are key biomarkers of liver damage. nih.gov The protective effects of pinoresinol are believed to be linked to its antioxidant and anti-inflammatory activities. The compound was observed to counteract the CCl4-induced decrease in hepatic glutathione (B108866) levels and the increase in lipid peroxidation. nih.gov

Furthermore, pinoresinol demonstrated an ability to down-regulate the expression of inflammatory mediators. This includes a reduction in the protein and mRNA expression of tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). nih.gov The underlying molecular mechanism for this anti-inflammatory action appears to involve the inhibition of the nuclear translocation of nuclear factor-kappaB (NF-κB) and the phosphorylation of c-Jun, a component of the activating protein 1 (AP-1) transcription factor. nih.gov These findings suggest that the hepatoprotective effects of pinoresinol are likely due to its capacity to reduce oxidative stress and suppress inflammatory pathways. nih.gov

Table 1: Effects of Pinoresinol on CCl4-Induced Liver Injury Markers

| Biomarker | Effect of CCl4 | Effect of Pinoresinol Treatment |

|---|---|---|

| Serum aminotransferase | Increased | Attenuated increase |

| Hepatic glutathione | Decreased | Attenuated decrease |

| Lipid peroxidation | Increased | Attenuated increase |

| TNF-α, iNOS, COX-2 | Increased expression | Attenuated increase |

| NF-κB nuclear translocation | Increased | Inhibited |

Antiviral Effects and Underlying Molecular Pathways

This compound has been identified as a compound with significant antiviral properties, particularly against the influenza A (H1N1) virus. nih.gov Research has shown that (+)-pinoresinol-O-β-D-glucopyranoside can inhibit the proliferation of the influenza virus, as demonstrated by its inhibitory activities in cytopathic effect (CPE) assays. nih.gov Specifically, it has shown 50% inhibition concentration (IC50) values of 408.81±5.24 µg/ml and 176.24±4.41 µg/ml against the influenza A/PR/8/34 (H1N1) and A/Guangzhou/GIRD07/09 (H1N1) strains, respectively. nih.gov The antiviral efficacy of this compound has been further substantiated through plaque reduction and progeny virus yield reduction assays. nih.gov

The molecular mechanisms underlying these antiviral effects have been investigated, revealing that the anti-H1N1 activity of (+)-pinoresinol-O-β-D-glucopyranoside is associated with the inactivation of several key signaling pathways. nih.gov These include the nuclear factor-κB (NF-κB), p38 mitogen-activated protein kinase (p38 MAPK), and AKT signaling pathways. nih.gov By inhibiting these pathways, the compound can interfere with the viral replication cycle and the host's inflammatory response.

In addition to its direct antiviral actions, (+)-pinoresinol-O-β-D-glucopyranoside also exhibits pronounced inhibitory effects on the expression of pro-inflammatory mediators that are typically induced by influenza H1N1 virus infection. nih.gov This includes the suppression of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), interleukin-8 (IL-8), and monocyte chemoattractant protein 1 (MCP-1). nih.gov This dual action of inhibiting viral replication and mitigating the associated inflammation suggests its potential as a therapeutic agent for influenza infections. nih.gov Furthermore, a study on a related compound, (+)-pinoresinol 4-O-[6″-O-vanilloyl]-β-D-glucopyranoside, showed that it exerts its anti-influenza activity at the early stages of viral replication by inhibiting the influenza virus-induced activation of the NF-κB pathway and blocking the nuclear export of viral ribonucleoproteins. nih.gov

Table 2: Antiviral Activity of (+)-Pinoresinol-O-β-D-glucopyranoside against Influenza A (H1N1) Strains

| Influenza A (H1N1) Strain | IC50 Value (µg/ml) |

|---|---|

| A/PR/8/34 | 408.81±5.24 |

Impact on Osteoblastic Proliferation and Differentiation via Specific Signaling Pathways

This compound has been shown to play a significant role in bone metabolism by promoting the proliferation and differentiation of osteoblasts, the cells responsible for bone formation. researchgate.netnih.govscielo.br One of the key mechanisms through which it exerts these effects is by activating the Wnt/β-catenin signaling pathway. nih.gov In experimental models using dexamethasone-treated osteoblasts, pinoresinol diglucoside was found to enhance cell activity and proliferation while inhibiting apoptosis. nih.gov This was accompanied by a significant increase in the mRNA and protein expression of Wnt3a, β-catenin, c-myc, osteocalcin (B1147995), and type I collagen. nih.gov

Another important signaling pathway implicated in the osteogenic effects of this compound is the bone morphogenetic protein (BMP)-Smad1/5/8-Runt-related transcription factor 2 (RUNX2) pathway. nih.gov Pinoresinol glucoside has been observed to upregulate the mRNA levels of BMP2, as well as its target genes, alkaline phosphatase (ALP) and osteocalcin (OCN). nih.gov This leads to an increase in the protein level of BMP2 and the phosphorylation of Smad1/5/8, ultimately enhancing the expression of RUNX2, a critical transcription factor for osteoblast differentiation. nih.govnih.govscielo.br

Furthermore, pinoresinol diglucoside has been found to enhance osteogenic differentiation by activating the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT) signaling pathway. researchgate.net In addition to promoting osteoblast activity, pinoresinol diglucoside also influences bone resorption by inhibiting the differentiation of osteoclasts, the cells that break down bone tissue. scielo.br This is achieved by up-regulating the viability of homologous phosphatase tensin (PTEN), which in turn inhibits the NF-κB and AKT signaling pathways, leading to a decrease in the expression of nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), a key transcription factor for osteoclastogenesis. scielo.br

Table 3: Effect of this compound on Osteoblastic and Osteoclastic Markers

| Cell Type | Marker | Effect of this compound | Signaling Pathway |

|---|---|---|---|

| Osteoblast | Proliferation | Increased | Wnt/β-catenin |

| Osteoblast | Differentiation | Increased | Wnt/β-catenin, BMP-Smad-RUNX2, PI3K/AKT |

| Osteoblast | Alkaline Phosphatase (ALP) | Increased | BMP-Smad-RUNX2 |

| Osteoblast | Runt-related transcription factor 2 (RUNX2) | Increased | BMP-Smad-RUNX2 |

| Osteoblast | Osteocalcin (OCN) | Increased | Wnt/β-catenin, BMP-Smad-RUNX2 |

| Osteoclast | Differentiation | Inhibited | PTEN/NF-κB/AKT |

Neurological Modulatory Effects (e.g., neuronal cell differentiation)

This compound has demonstrated significant neuroprotective and modulatory effects in various experimental models of neurological damage and disease. nih.govexlibrisgroup.com One of the key areas of its action is in alleviating brain injury caused by ischemia/reperfusion. exlibrisgroup.com In a mouse model of middle cerebral artery occlusion, pinoresinol diglucoside was shown to reduce neurological deficits, infarct volume, and brain water content. exlibrisgroup.com The underlying mechanism for these protective effects involves the modulation of neuroinflammation and oxidative stress. exlibrisgroup.com

The compound was found to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). exlibrisgroup.com This anti-inflammatory action is mediated through the regulation of the nuclear factor-κB (NF-κB) signaling pathway. exlibrisgroup.com In addition to its anti-inflammatory properties, pinoresinol diglucoside also combats oxidative stress by promoting the expression of nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1), key components of the cellular antioxidant defense system. exlibrisgroup.com

Similar neuroprotective mechanisms have been observed in a mouse model of Alzheimer's disease. nih.gov In this model, pinoresinol diglucoside was found to attenuate neuroinflammation, neuronal apoptosis, and oxidative stress. nih.gov It achieved this by inhibiting the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway and promoting the Nrf2/HO-1 pathway. nih.gov These actions resulted in a reduction of pro-inflammatory cytokines and oxidative stress markers, as well as an inhibition of neuronal apoptosis, ultimately leading to an amelioration of memory dysfunction. nih.gov

Table 4: Neurological Modulatory Effects of this compound

| Experimental Model | Key Findings | Underlying Molecular Pathways |

|---|---|---|

| Ischemia/Reperfusion Brain Injury | Reduced neurological deficit, infarct volume, and brain edema. Decreased pro-inflammatory cytokines and oxidative stress. | Regulation of NF-κB and Nrf2/HO-1 pathways. |

Chemical Synthesis and Derivatization Studies of Pinoresinol Diglucopyranoside

Total Synthesis and Semisynthetic Approaches

The synthesis of pinoresinol (B1678388) diglucopyranoside can be approached through total synthesis, starting from simple chemical precursors, or via semisynthesis, which typically involves the modification of the naturally occurring aglycone, pinoresinol.

Semisynthetic approaches to pinoresinol diglucopyranoside leverage the availability of pinoresinol from natural sources or efficient synthesis. The key step in this approach is the glycosylation of the phenolic hydroxyl groups of pinoresinol. Enzymatic glycosylation has been shown to be an effective method. For instance, uridine (B1682114) diphosphate (B83284) (UDP)-glycosyltransferases (UGTs) have been identified that can catalyze the sequential glycosylation of pinoresinol. In a two-step enzymatic reaction, pinoresinol is first converted to (+)-pinoresinol-4-O-glucoside, which is then further glycosylated to yield pinoresinol diglucoside. The presence of glucose can act as a glycosyl donor in bioconversion processes. researchgate.net

Classical chemical glycosylation methods, such as the Koenigs-Knorr reaction, which involves the use of a glycosyl halide with an alcohol in the presence of a promoter like a silver or mercury salt, represent a potential route for the chemical synthesis of this compound. wikipedia.orgslideshare.net However, specific applications of this method for the diglucosylation of pinoresinol are not extensively reported in the available scientific literature. Challenges in such chemical syntheses would include achieving regioselectivity for the two phenolic hydroxyl groups and controlling the stereochemistry of the glycosidic bond.

Design and Characterization of this compound Analogs

The design and synthesis of analogs of this compound are crucial for exploring its chemical space and understanding its structure-activity relationships. Analogs can be designed by modifying the aglycone structure, the sugar moieties, or the linkage between them.

While a systematic study focused solely on a broad range of this compound analogs is not widely available, research on related lignan (B3055560) glycosides provides insights into potential modifications. For example, various lignan glycosides have been isolated from natural sources, showcasing diversity in the aglycone core and the nature and position of the sugar units. nih.gov The synthesis of new 5-linked pinoresinol lignin (B12514952) models has been reported, which could serve as precursors for novel glycosylated analogs. slideshare.net

The characterization of such analogs would rely on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the structure of the aglycone and the sugar moieties, as well as for determining the point of glycosidic linkage and the anomeric configuration of the sugars. Mass spectrometry (MS) provides information on the molecular weight and fragmentation pattern, confirming the identity of the synthesized compounds.

A study on flaxseed lignan macromolecules confirmed the presence of pinoresinol diglucoside ester-linked with ferulic acid glycoside and p-coumaric acid glycoside, representing naturally occurring analogs. sciopen.com

Structure-Activity Relationship (SAR) Investigations of Related Lignans (B1203133)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. While specific and detailed SAR studies on a wide array of synthetic this compound analogs are limited, investigations into related lignans and lignan glycosides offer valuable insights.

For furofuran lignans, the stereochemistry of the furofuran ring and the nature and position of substituents on the aromatic rings are known to be important for their biological activities. researchgate.net A comparative study of pinoresinol and its diglucoside revealed differences in their absorption, distribution, metabolism, and elimination (ADME) properties, as well as their vasorelaxant effects. frontiersin.orgnih.gov Pinoresinol, the aglycone, exhibited higher permeability than its diglucoside. nih.gov This suggests that the presence of the glucose moieties significantly impacts the pharmacokinetic profile of the molecule.

In terms of biological activity, studies on various lignan glycosides have shown that the glycosylation of the aglycone can modulate its effects. For instance, in a study of lignans and lignan glycosides from Larrea tridentata, glucosylation of the aromatic groups was found to diminish cytotoxicity against HL-60 human promyelocytic leukemia cells. mdpi.com This suggests that the free phenolic hydroxyl groups on the aglycone may be important for certain biological activities.

Conversely, for some activities, the glycosidic moiety is crucial. Pinoresinol diglucoside has been identified as a putative α-glucosidase inhibitor, suggesting that the sugar units may play a direct role in its interaction with this enzyme. researchgate.net The antioxidant activity of flaxseed lignan macromolecules, which contain pinoresinol diglucoside units, was found to be positively correlated with the number of phenolic hydroxyl groups and inversely related to steric hindrance at the ends of the macromolecular chain. sciopen.com

The following table summarizes the key structural features and their potential influence on the activity of related lignans, which can be extrapolated to hypothesize the SAR of this compound.

| Structural Feature | Potential Influence on Biological Activity |

| Glycosylation | Affects solubility, permeability, and metabolic stability. Can either increase or decrease specific biological activities. frontiersin.orgnih.govmdpi.com |

| Free Phenolic Hydroxyls | Often important for antioxidant activity and may be crucial for certain cytotoxic effects. sciopen.commdpi.com |

| Stereochemistry of Furofuran Core | Can significantly impact biological activity, leading to stereo/enantiospecific effects. researchgate.net |

| Substituents on Aromatic Rings | The nature and position of substituents (e.g., methoxy (B1213986) groups) can influence activity. |

Further synthesis of a diverse library of this compound analogs and their systematic biological evaluation are necessary to establish a comprehensive SAR for this class of compounds.

Advanced Analytical Methodologies for Quantification of Pinoresinol Diglucopyranoside

Chromatographic Techniques for Quantitative Analysis

Chromatographic separation is fundamental to isolating pinoresinol (B1678388) diglucopyranoside from other components in a sample, thereby allowing for its accurate measurement. The choice between HPLC-UV and LC-MS/MS often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

HPLC coupled with a UV detector is a robust and commonly used method for the quantification of pinoresinol diglucopyranoside, particularly in herbal extracts where the concentration of the analyte is relatively high. This technique relies on the principle that this compound absorbs light in the ultraviolet spectrum.

A typical HPLC method involves a reversed-phase column, such as a C18 column, to separate the compounds based on their hydrophobicity. researchgate.net The mobile phase usually consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous solution, sometimes with the addition of an acid (e.g., acetic acid or formic acid) to improve peak shape. researchgate.netmdpi.com Detection is commonly performed at a wavelength where this compound exhibits maximum absorbance, which has been reported to be around 228 nm or 232 nm. researchgate.netmdpi.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | YWG-C18 (250 mm x 4.6 mm, 10 µm) | researchgate.net |

| Mobile Phase | 28% (v/v) Methanol in water | researchgate.net |

| Detection Wavelength | 232 nm | researchgate.net |

| Linearity Range | 0.068 µg - 0.68 µg | researchgate.net |

| Correlation Coefficient (r) | 0.9999 | researchgate.net |

For the analysis of this compound in more complex matrices, such as rat plasma, where the concentrations are much lower, LC-MS/MS is the preferred method due to its superior sensitivity and selectivity. nih.govnih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

In a typical LC-MS/MS method, after chromatographic separation on a reversed-phase column, the analyte is ionized, usually by electrospray ionization (ESI). nih.govnih.gov The mass spectrometer is operated in the selected reaction monitoring (SRM) mode, which involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard. This highly selective detection method minimizes interferences from the matrix, leading to more accurate and precise quantification. nih.govnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | ZORBAX SB C18 (150 mm x 4.6 mm, 5 µm) | nih.govnih.gov |

| Mobile Phase | 10mM ammonium (B1175870) acetate-methanol-acetic acid (50:50:0.15, v/v/v) | nih.govnih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.govnih.gov |

| Detection Mode | Selected Reaction Monitoring (SRM) | nih.govnih.gov |

| Retention Time | 2.87 min | nih.govnih.gov |

Method Validation Parameters and Interferences in Complex Matrices

To ensure the reliability and accuracy of quantitative analytical methods, they must be thoroughly validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include specificity, selectivity, linearity, limits of detection and quantification, precision, and accuracy.

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the extent to which the method can determine particular analytes in a complex mixture without interference from other components.

In HPLC-UV analysis, specificity is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample. For LC-MS/MS, selectivity is evaluated by comparing the chromatograms of blank plasma samples, blank plasma spiked with the analyte and an internal standard, and a plasma sample from a subject administered the compound. nih.gov The high selectivity of the SRM mode in LC-MS/MS ensures that there are no significant interfering peaks from endogenous plasma components at the retention times of this compound and the internal standard. nih.govnih.gov

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For an HPLC-UV method for the determination of (+)-pinoresinol-di-O-beta-D-glucopyranoside, a linear relationship was established in the range of 0.068 µg to 0.68 µg with a correlation coefficient of 0.9999. researchgate.net Another study on fresh Eucommia leaves showed a good linear relationship between peak area and concentration in the range of 0.00238–0.0950 mg/mL, with a correlation coefficient of 0.9993. mdpi.com

In a more sensitive LC-MS/MS method, the calibration curve for pinoresinol diglucoside in rat plasma was linear over the range of 1.00 to 3000 ng/mL. nih.govnih.gov The lower limit of quantification (LLOQ) was determined to be 1.00 ng/mL in rat plasma. nih.govnih.gov Another LC-MS/MS method for the quantification of pinoresinol in foods reported detection limits of 4-10 µ g/100 g for solid foods and 0.2-0.4 µ g/100 mL for beverages.

| Method | Linearity Range | LOD | LOQ/LLOQ | Reference |

|---|---|---|---|---|

| HPLC-UV | 0.068 - 0.68 µg | Not Reported | Not Reported | researchgate.net |

| LC-MS/MS | 1.00 - 3000 ng/mL | Not Reported | 1.00 ng/mL | nih.govnih.gov |

| LC-MS/MS (in food) | Not Reported | 4-10 µg/100 g (solid) 0.2-0.4 µg/100 mL (beverage) | Not Reported |

Precision is the measure of the degree of scatter of a series of measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percentage of recovery or relative error.

For an HPLC-UV method, the coefficient of variation was reported to be between 0.50% and 0.74% (n=5), indicating good precision. researchgate.net The average recovery was 99.22% (n=3), demonstrating high accuracy. researchgate.net

In an LC-MS/MS method for pinoresinol diglucoside in rat plasma, the intra-batch precision (RSD) was less than 8.9%, and the inter-batch precision was less than 2.0%. nih.govnih.gov The intra- and inter-batch accuracy, expressed as relative error, was within the range of -3.9% to 7.3%. nih.govnih.gov These values are within the acceptable criteria for bioanalytical method validation.

| Method | Precision (RSD/CV) | Accuracy (Recovery/Relative Error) | Reference |

|---|---|---|---|

| HPLC-UV | 0.50% - 0.74% | 99.22% | researchgate.net |

| LC-MS/MS (Intra-batch) | <8.9% | -3.9% to 7.3% | nih.govnih.gov |

| LC-MS/MS (Inter-batch) | <2.0% | -3.9% to 7.3% | nih.govnih.gov |

Matrix Effects and Stability Considerations in the Quantification of this compound

The accurate quantification of this compound (PDG) in complex samples, such as biological fluids and herbal extracts, is paramount for reliable pharmacokinetic, quality control, and pharmacological studies. However, the inherent complexity of these matrices can introduce significant analytical challenges. This section delves into two critical aspects that can influence the precision and accuracy of PDG quantification: matrix effects and the inherent stability of the compound.

Matrix Effects

Matrix effects refer to the alteration of the analytical signal of a target analyte due to the co-eluting, interfering substances present in the sample matrix. These effects, typically manifested as ion suppression or enhancement in mass spectrometry-based methods, can lead to inaccurate quantification if not properly addressed. The composition of the matrix can vary significantly, from the proteins and phospholipids (B1166683) in plasma to the numerous other phytochemicals in a plant extract.

In the context of herbal formulations, the complexity of the matrix poses a significant challenge. For instance, in the analysis of "Qing' e Pills," a traditional Chinese medicine preparation, a study employing ultra-performance liquid chromatography (UPLC) demonstrated average recoveries of pinoresinol diglucoside ranging from 100.10% to 102.37%. nih.govrjptonline.orgjst.go.jp These high recovery rates suggest that with appropriate sample preparation, such as solid-phase extraction (SPE), the matrix effects in this particular herbal formulation can be effectively minimized.

When analyzing PDG in biological fluids, such as rat plasma, matrix effects are also a critical consideration. Validation protocols for bioanalytical methods typically stipulate acceptance criteria for matrix effects. A common approach is to compare the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution. A matrix effect is generally considered negligible if the response of the analyte in the matrix is within a certain percentage of the response in the neat solution, often within 85% to 115%.

| Matrix Type | Analytical Method | Observed Effect | Mitigation Strategy |

|---|---|---|---|

| Herbal Formulation (e.g., "Qing' e Pills") | UPLC | Minimal effects with high recovery (100.10% - 102.37%) | Solid-Phase Extraction (SPE) |

| Rat Plasma | LC-MS/MS | Potential for ion suppression or enhancement | Protein precipitation followed by chromatographic separation; use of an internal standard |

| Eucommia ulmoides Bark Extract | UPLC-QTOF-MS | Co-eluting lignans (B1203133) and other phenolics can interfere | High-resolution mass spectrometry and optimized chromatographic separation |

Stability Considerations

The chemical stability of this compound is a crucial factor that can affect the integrity of samples from collection through to analysis. Degradation of the analyte can lead to an underestimation of its concentration. Stability is typically assessed under various conditions to simulate sample handling and storage, as well as through forced degradation studies which intentionally stress the molecule to understand its degradation pathways.

Forced degradation studies are essential for developing stability-indicating analytical methods. These studies involve exposing the analyte to harsh conditions such as strong acids, bases, oxidizing agents, high temperatures, and intense light.

Research on microbially produced this compound has provided insights into its stability profile. The compound is reported to be stable within a pH range of 3 to 11. nwpu.edu.cn However, it exhibits lability at temperatures exceeding 90°C and upon exposure to light. nwpu.edu.cn

In a bioanalytical context, the stability of PDG has been evaluated in rat plasma under conditions that mimic sample handling and storage. These studies are critical for ensuring that the measured concentration reflects the true concentration at the time of sample collection.

| Condition | Matrix | Duration | Finding |

|---|---|---|---|

| pH 3-11 | Aqueous Solution | Not specified | Stable |

| Temperature > 90°C | Aqueous Solution | Not specified | Unstable |

| Light Exposure | Aqueous Solution | Not specified | Unstable |

| Room Temperature | Rat Plasma | 4 hours | Stable |

| -20°C | Rat Plasma | 18 days | Stable (Long-term) |

| Freeze-Thaw Cycles | Rat Plasma | 3 cycles | Stable |

| Post-Preparative (Autosampler) | Processed Rat Plasma | 12 hours | Stable |

Biotechnological Production and Metabolic Engineering of Pinoresinol Diglucopyranoside

Recombinant Microbial Production Systems (e.g., Bacteria, Yeast)

The heterologous production of pinoresinol (B1678388) diglucopyranoside is a multi-step process that begins with the synthesis of its aglycone, pinoresinol, followed by two sequential glucosylation steps. Both bacteria and yeast have been engineered as microbial chassis for producing plant secondary metabolites, each offering distinct advantages.

Bacterial Systems (Escherichia coli):

Escherichia coli is a widely used prokaryotic host for metabolic engineering due to its rapid growth, well-characterized genetics, and extensive molecular biology toolkit. nih.govresearchgate.net Researchers have successfully engineered E. coli to produce pinoresinol, the essential precursor to pinoresinol diglucopyranoside. An artificial biosynthetic pathway has been reconstituted in E. coli to convert ferulic acid, an inexpensive and readily available precursor, into pinoresinol. nih.gov This pathway involves three enzymatic steps to produce the monolignol coniferyl alcohol, followed by an oxidative coupling step catalyzed by a laccase to form pinoresinol. nih.gov

The final and crucial step is the glycosylation of pinoresinol. This is accomplished by introducing plant-derived UDP-glycosyltransferases (UGTs) into the microbial host. UGTs are enzymes that transfer a glucose moiety from an activated sugar donor, UDP-glucose (UDPG), to an acceptor molecule like pinoresinol. nih.gov Studies have demonstrated the feasibility of this approach. For instance, a "multicellular one-pot" fermentation method using engineered E. coli strains has been developed to produce (+)-pinoresinol glucoside. nih.gov This system spatially separates the pinoresinol production module from the glycosylation module, which co-expresses a UGT and a sucrose (B13894) synthase (for UDPG regeneration), achieving a titer of 1.71 mg/L of the monoglucoside. nih.govresearchgate.net Further engineering to include a second, compatible UGT could lead to the production of the target diglucoside.

Yeast Systems (Saccharomyces cerevisiae):

Yeast, particularly Saccharomyces cerevisiae, is a valuable eukaryotic host for producing complex plant metabolites. exlibrisgroup.comyoutube.com Its advantages include being generally recognized as safe (GRAS), its robustness in industrial fermentations, and its possession of intracellular compartments like the endoplasmic reticulum, which can facilitate the proper folding and function of plant enzymes, especially cytochrome P450s that are often involved in secondary metabolite pathways. escholarship.orgnih.gov

While the complete de novo production of this compound in yeast has not been extensively reported, the successful synthesis of other complex phenylethanol compounds and glycosides in S. cerevisiae demonstrates its potential. nih.gov For example, engineered yeast has achieved high-titer production of salidroside (B192308) (a phenylethanoid glucoside) at up to 18.9 g/L in fed-batch fermentation. nih.gov This was accomplished by engineering the upstream pathway for precursor synthesis and enhancing the supply of the UDP-glucose donor. nih.gov Similar strategies could be applied to develop a yeast cell factory for this compound, starting from a simple carbon source like glucose.

| Microbial Host | Precursor | Key Enzymes Introduced | Product | Titer Achieved |

| Escherichia coli | Ferulic Acid | 4-Coumarate-CoA ligase, Cinnamoyl-CoA reductase, Laccase | Pinoresinol | 100 mg/L researchgate.net |

| Escherichia coli | Eugenol / Coniferyl alcohol | Peroxidase, Vanillyl-alcohol oxidase, Pinoresinol-lariciresinol reductase, UGT | (+)-Pinoresinol glucoside | 1.71 mg/L nih.govresearchgate.net |

| Saccharomyces cerevisiae | Glucose | Tyrosine pathway enzymes, Glucosyltransferase, Sucrose synthase | Salidroside (example) | 18.9 g/L nih.gov |

Genetic Engineering Strategies for Pathway Optimization

Achieving economically viable titers of this compound requires extensive optimization of the engineered microbial host. Several genetic engineering strategies can be employed to enhance metabolic flux towards the target compound.

Stabilizing the Biosynthetic Pathway: A significant challenge in large-scale fermentation is the instability of plasmid-based expression systems, which can lead to metabolic burden and gene loss. researchgate.net To overcome this, stable, plasmid-free E. coli strains have been developed for pinoresinol production. nih.gov This was achieved using CRISPR/Cas9-assisted chromosomal integration to insert the pathway genes directly into the host genome. researchgate.net This approach ensures the stable inheritance of the genetic pathway without the need for constant antibiotic selection pressure, making the process more robust and cost-effective for industrial applications. researchgate.net

Pinoresinol Pathway: The synthesis of pinoresinol from central metabolism requires channeling carbon flux through the shikimate and phenylpropanoid pathways. In yeast, the supply of the starting precursor, acetyl-CoA, can be a limiting factor for terpenoid and polyketide synthesis and can be increased by modifying transcriptional regulators and engineering the acetyl-CoA pathway. youtube.commdpi.com

Optimizing Enzyme Expression and Efficiency: Fine-tuning the expression levels of each pathway enzyme is crucial to prevent the accumulation of toxic intermediates and to balance the metabolic load on the host. escholarship.org

Modular Co-culture Engineering: A "multicellular one-pot" or modular co-culture approach can be used to divide a long biosynthetic pathway between different microbial populations. nih.gov This strategy was successfully used for lignan (B3055560) glucoside synthesis, where one E. coli strain was optimized for pinoresinol production and a second was tailored for the glycosylation step. nih.gov This modularity reduces the metabolic burden on a single cell and allows for independent optimization of each pathway segment.

Enzyme Engineering: The efficiency of key enzymes can be improved through protein engineering. For example, creating fusion proteins can enhance catalytic efficiency by bringing sequential enzymes into close proximity. nih.gov In a related lignan pathway, a pinoresinol-lariciresinol reductase (PLR) and a secoisolariciresinol (B192356) dehydrogenase (SDH) were linked, resulting in a higher conversion efficiency compared to the mixture of separate enzymes. nih.gov

| Strategy | Target | Mechanism | Example Application |

| Pathway Stabilization | Gene expression | CRISPR/Cas9-mediated chromosomal integration of pathway genes. | Creation of plasmid-free E. coli for stable pinoresinol production. nih.govresearchgate.net |

| Cofactor Regeneration | Glucosylation step | Co-expression of sucrose synthase (e.g., AtSUS1) to regenerate UDP-glucose from sucrose and UDP. | Enhanced production of lignan glucosides in E. coli and deoxynivalenol-3-O-β-D-glucoside. nih.govmdpi.com |

| Modular Co-culture | Pathway efficiency | Dividing the biosynthetic pathway between two different engineered strains in a single fermenter. | "Multicellular one-pot" synthesis of (+)-pinoresinol glucoside. nih.gov |

| Fusion Proteins | Enzyme kinetics | Linking sequential enzymes (e.g., PLR-SDH) to facilitate substrate channeling. | Improved bioconversion of pinoresinol to matairesinol (B191791) in E. coli. nih.gov |

Scale-Up and Economic Feasibility for Industrial Applications

Translating laboratory-scale production of this compound to an industrial process requires careful consideration of scalability and economic viability. The primary goal is to develop a robust and cost-effective fermentation and downstream processing protocol. google.comresearchgate.net

Scale-Up Considerations: Scaling up from shake flasks to large-scale bioreactors presents numerous challenges, including maintaining optimal aeration, pH, and nutrient levels. nih.gov Fed-batch fermentation is a commonly employed strategy to achieve high cell densities and increase product titers. nih.gov This involves the controlled feeding of nutrients during the fermentation process to avoid substrate inhibition and the accumulation of toxic byproducts. For similar complex molecules like salidroside and carnosic acid produced in yeast, fed-batch fermentation in multi-liter bioreactors has resulted in significant increases in final titers, reaching g/L levels. nih.govnih.gov A similar approach would be essential for the industrial production of this compound.

Economic Feasibility: The economic viability of microbial this compound production hinges on several key factors:

Substrate Cost: A major economic driver is the ability to use inexpensive and abundant feedstocks. The development of strains that can produce this compound directly from simple sugars like glucose or sucrose is crucial, as it avoids reliance on expensive precursors like pinoresinol itself. nih.govamericanelements.com

Titer, Rate, and Yield (TRY): These three metrics are critical for assessing commercial feasibility. The final product titer (concentration, e.g., g/L), the volumetric productivity (rate, e.g., g/L/h), and the yield (product produced per unit of substrate) collectively determine the efficiency of the process. While current reported titers for pinoresinol glucosides are low (in the mg/L range), optimization strategies have the potential to increase this significantly, as seen with other phytochemicals. nih.govnih.gov